A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate
A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, chemists, and quality control professionals, this document moves beyond procedural lists to explain the causal reasoning behind the analytical strategy. We detail an integrated workflow encompassing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. By grounding our analysis in fundamental principles and authoritative references, this guide serves as both a practical manual and an educational resource for confirming the identity, purity, and detailed covalent structure of this and similar complex aliphatic heterocycles.
Introduction: The Analytical Challenge
Tert-butyl 4-(aminomethyl)azepane-1-carboxylate (Molecular Formula: C₁₂H₂₄N₂O₂) is a bifunctional molecule featuring a seven-membered azepane ring, a primary amine, and a sterically bulky tert-butyloxycarbonyl (Boc) protecting group. Its molecular weight is 228.33 g/mol .[1] The non-aromatic, flexible nature of the azepane ring and the presence of multiple nitrogen and hydrogen atoms necessitate a rigorous, multi-faceted analytical approach to prevent ambiguity.
The core challenge lies in unequivocally confirming:
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Molecular Identity: Verifying the elemental composition and molecular weight.
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Functional Group Presence: Confirming the carbamate (Boc-group) and the primary amine (-NH₂).
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Structural Connectivity: Precisely mapping the attachment of the aminomethyl group to the C4 position of the azepane ring and the Boc group to the ring nitrogen.
This guide presents a logical workflow designed to systematically deconstruct and verify the molecule's structure with a high degree of confidence.
The Elucidation Workflow: A Strategic Overview
Caption: A logical workflow for structure elucidation.
Foundational Analysis: Mass and Functionality
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: The primary goal of MS is to confirm the molecular weight and, by extension, the elemental formula. For a molecule with a Boc group, which can be thermally labile, a soft ionization technique is critical. Electrospray Ionization (ESI) is the method of choice as it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2][3]
Expected Result: The theoretical exact mass of C₁₂H₂₄N₂O₂ is 228.1838 Da. Using positive-ion ESI-MS, we expect to observe a prominent peak at m/z 229.1911, corresponding to the [M+H]⁺ adduct.
| Ion Species | Formula | Theoretical m/z | Observed m/z |
| Protonated Molecule | [C₁₂H₂₅N₂O₂]⁺ | 229.1911 | e.g., 229.1915 |
| Sodium Adduct | [C₁₂H₂₄N₂O₂Na]⁺ | 251.1730 | e.g., 251.1733 |
Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Acquisition Mode: Positive ion ESI.
-
Analysis: Calibrate the instrument immediately prior to analysis. Verify that the measured m/z of the primary ion is within 5 ppm of the theoretical value for [C₁₂H₂₅N₂O₂]⁺.
FTIR Spectroscopy: Identifying Key Bonds
Expertise & Causality: FTIR provides rapid confirmation of essential functional groups by identifying their characteristic vibrational frequencies. For this molecule, we are looking for definitive evidence of the N-H bonds in the primary amine and the C=O bond of the carbamate.[4]
Expected Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |
| Primary Amine | N-H Stretch | 3400-3300 (two bands) | Asymmetric and symmetric stretches confirm the -NH₂ group.[4][5] |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | A key diagnostic for a primary amine.[4] |
| Carbamate | C=O Stretch | ~1680-1690 | The carbonyl stretch is a strong, sharp signal. Its position confirms the carbamate environment.[6] |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Confirms the presence of the saturated azepane ring and alkyl groups. |
| tert-Butyl | C-H Bending | ~1365 | A characteristic bend for the t-butyl group. |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.
-
Background Collection: Run a background scan of the clean, empty crystal.
-
Sample Collection: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Analysis: Identify and label the key vibrational bands corresponding to the expected functional groups. The presence of all expected bands provides strong, corroborating evidence for the proposed structure.
Core Structural Mapping: Nuclear Magnetic Resonance (NMR)
NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[7][8]
Sample Preparation Protocol (General for NMR)
-
Solvent Choice: Dissolve ~10-15 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). CDCl₃ is often preferred for initial analysis.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as a reference (δ 0.00 ppm), if not already present in the solvent.
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
¹H NMR: The Proton Framework
Expertise & Causality: ¹H NMR provides the first detailed map of the molecule. We can predict the approximate chemical shifts and multiplicities based on the electronic environment of each proton. The bulky t-butyl group will appear as a sharp, intense singlet, serving as an internal reference point. The azepane ring protons will be complex and overlapping due to their conformational flexibility and spin-spin coupling.[9][10]
Predicted ¹H NMR Assignments:
| Proton Label | Description | Expected δ (ppm) | Multiplicity | Integration |
| a | t-Butyl (Boc) | ~1.45 | Singlet (s) | 9H |
| b | -CH ₂-NH₂ | ~2.7-2.9 | Doublet (d) | 2H |
| c | Azepane Protons (α to N) | ~3.2-3.5 | Multiplet (m) | 4H |
| d | Azepane Protons (other) | ~1.5-1.9 | Multiplet (m) | 6H |
| e | CH at C4 | ~1.8-2.0 | Multiplet (m) | 1H |
| f | -NH ₂ | ~1.2-2.0 (variable) | Broad Singlet (br s) | 2H |
¹³C NMR: The Carbon Skeleton
Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. The carbamate carbonyl carbon is highly deshielded and provides a key diagnostic signal.
Predicted ¹³C NMR Assignments:
| Carbon Label | Description | Expected δ (ppm) |
| 1 | Carbamate C =O | ~156 |
| 2 | C (CH₃)₃ (Boc) | ~80 |
| 3 | C(C H₃)₃ (Boc) | ~28.5 |
| 4 | -C H₂-NH₂ | ~45-50 |
| 5 | Azepane Carbons (α to N) | ~48-52 |
| 6 | Azepane Carbons (other) | ~25-35 |
| 7 | C H at C4 | ~35-40 |
2D NMR: Establishing Definitive Connectivity
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[11][12] For a molecule with extensive aliphatic regions like this one, 2D NMR is not optional; it is essential for unambiguous assignment.
Key 2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to "walk" along the carbon chains, connecting adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms that are 2 or 3 bonds away. This is the most powerful experiment for piecing together molecular fragments. It can show, for example, a correlation from the t-butyl protons to the quaternary and carbonyl carbons of the Boc group, and from the -CH₂-NH₂ protons to the C4 carbon of the azepane ring.
Caption: Visualizing key 2D NMR correlations.
Integrated NMR Analysis Protocol:
-
Acquire 1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.
-
Acquire 2D Spectra: Run gCOSY, gHSQC, and gHMBC experiments.
-
HSQC Analysis: Use the HSQC spectrum to link every proton signal (except the exchangeable -NH₂) to its corresponding carbon signal.
-
COSY Analysis: Starting from the least ambiguous signals, use the COSY cross-peaks to trace the proton-proton coupling networks within the azepane ring and the aminomethyl side chain.
-
HMBC Analysis: Use the HMBC correlations to connect the fragments. Look for key long-range correlations:
-
From the t-butyl protons (a ) to the Boc carbonyl (1 ) and quaternary (2 ) carbons.
-
From the protons alpha to the ring nitrogen (c ) to the Boc carbonyl carbon (1 ).
-
From the aminomethyl protons (b ) to the C4 carbon (7 ).
-
-
Final Assignment: Synthesize all data to create a complete, unambiguous assignment table for all ¹H and ¹³C signals, confirming the C4 substitution pattern.
Conclusion: Synthesizing the Data for Definitive Confirmation
The structural elucidation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques.
-
Mass Spectrometry confirms the correct molecular formula, C₁₂H₂₄N₂O₂.
-
FTIR Spectroscopy provides unmistakable evidence for the required N-H and C=O functional groups.
-
1D and 2D NMR Spectroscopy work in concert to build a definitive map of the molecule's covalent framework, confirming the 4-substituted azepane ring and the precise placement of both the aminomethyl side chain and the N-Boc protecting group.
This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides a trusted blueprint for the structural validation of complex synthetic intermediates in any research or development setting.
References
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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PubChem Compound Summary for CID 18946151, tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]
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Wolf, C. E., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]
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Spectroscopy of Amines (2024). Chemistry LibreTexts. Available at: [Link]
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Paquette, L. A. (Ed.). (1996). Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 985-1030). Pergamon. Available at: [Link]
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IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]
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ETH Zurich, NMR Service. Structure Elucidation by NMR. Available at: [Link]
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Shrestha, B., et al. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society. Available at: [Link]
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Capot Chemical (2025). MSDS of tert-butyl 4-(aminomethyl)azepane-1-carboxylate. Available at: [Link]
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